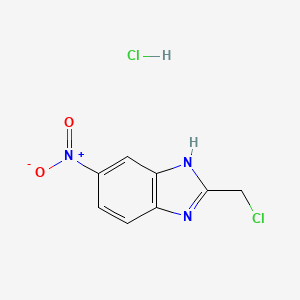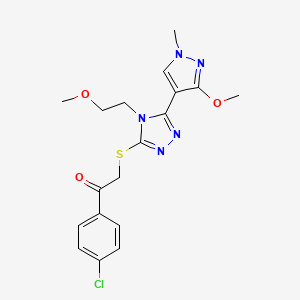
2-(chloromethyl)-6-nitro-1H-benzimidazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-6-nitro-1H-benzimidazole hydrochloride is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields, including pharmaceuticals and agriculture. The presence of both chloromethyl and nitro functional groups in this compound makes it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-6-nitro-1H-benzimidazole hydrochloride typically involves the nitration of 2-(chloromethyl)-1H-benzimidazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other suitable purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-6-nitro-1H-benzimidazole hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atom.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with sodium borohydride (NaBH4) in the presence of a suitable solvent.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include azido, cyano, or thiol-substituted benzimidazoles.
Reduction: The primary product is 2-(aminomethyl)-6-nitro-1H-benzimidazole.
Oxidation: Potential products include various oxidized derivatives, depending on the reaction conditions.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-6-nitro-1H-benzimidazole hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents, particularly those targeting microbial infections and cancer.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(chloromethyl)-6-nitro-1H-benzimidazole hydrochloride is primarily related to its functional groups:
Chloromethyl Group: Acts as an alkylating agent, capable of forming covalent bonds with nucleophilic sites in biological molecules, potentially disrupting their function.
Nitro Group: Can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(Chloromethyl)-1H-benzimidazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Nitro-1H-benzimidazole: Lacks the chloromethyl group, limiting its use in nucleophilic substitution reactions.
2-(Aminomethyl)-6-nitro-1H-benzimidazole: A reduced form of the compound with different reactivity and potential biological activities.
Uniqueness
2-(Chloromethyl)-6-nitro-1H-benzimidazole hydrochloride is unique due to the presence of both chloromethyl and nitro groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wide range of reactions, making it a valuable intermediate in the synthesis of various biologically active compounds.
Propiedades
IUPAC Name |
2-(chloromethyl)-6-nitro-1H-benzimidazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2.ClH/c9-4-8-10-6-2-1-5(12(13)14)3-7(6)11-8;/h1-3H,4H2,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVIDFGAPHVFSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092698-81-1 |
Source


|
| Record name | 2-(chloromethyl)-6-nitro-1H-1,3-benzodiazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-2-CYANO-N-(4-FLUOROPHENYL)-3-[5-(4-SULFAMOYLPHENYL)FURAN-2-YL]PROP-2-ENAMIDE](/img/structure/B2574269.png)

![N-[4-(Aminomethyl)cyclohexyl]-2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide;hydrochloride](/img/structure/B2574271.png)



![1-[3-(Methylsulfanyl)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2574280.png)

![1-Methylthieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B2574283.png)
![Methyl (E)-4-oxo-4-[[2-oxo-2-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)ethyl]amino]but-2-enoate](/img/structure/B2574284.png)
![Methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate](/img/structure/B2574289.png)

![4-butyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}cyclohexane-1-carboxamide](/img/structure/B2574291.png)
